methanone CAS No. 183548-52-9](/img/structure/B12569880.png)
[4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone is a complex organic compound that belongs to the class of imidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenylsulfanyl group: This step may involve the use of thiophenol and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the phenylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to deaminated or dephenylated derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds such as 2-phenylimidazole, 4-methylimidazole.
Phenylsulfanyl compounds: Compounds like phenylsulfanyl acetic acid, phenylsulfanyl benzene.
Uniqueness
The uniqueness of 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
特性
CAS番号 |
183548-52-9 |
|---|---|
分子式 |
C22H17N3OS |
分子量 |
371.5 g/mol |
IUPAC名 |
(5-amino-3-phenyl-2-phenylsulfanylimidazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C22H17N3OS/c23-21-19(20(26)16-10-4-1-5-11-16)25(17-12-6-2-7-13-17)22(24-21)27-18-14-8-3-9-15-18/h1-15H,23H2 |
InChIキー |
IRXKBZFLZOYSNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(N2C3=CC=CC=C3)SC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


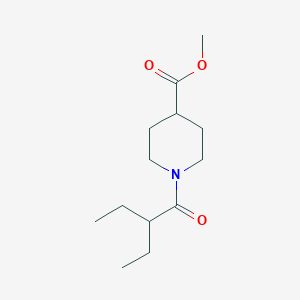
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
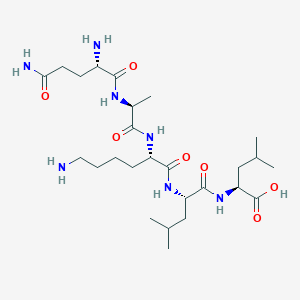
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)
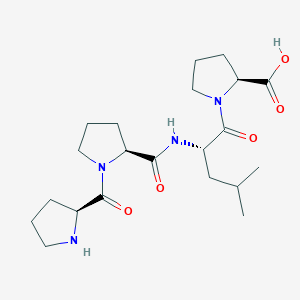
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
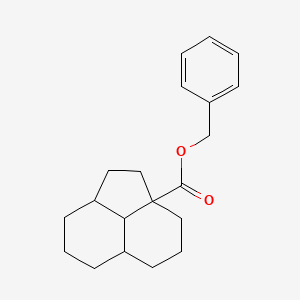
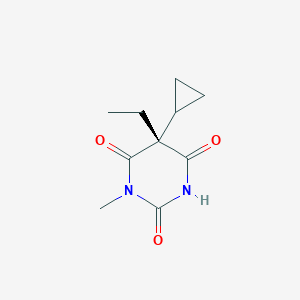
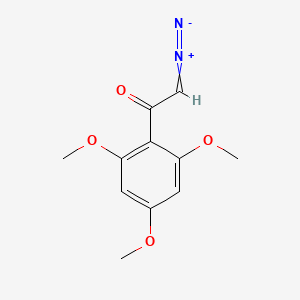
![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
